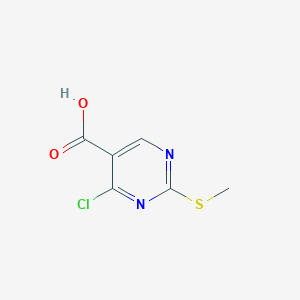

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid

Descripción general

Descripción

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H5ClN2O2S. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the chlorination of 2-(methylthio)pyrimidine-5-carboxylic acid. One common method includes the reaction of 2-(methylthio)pyrimidine-5-carboxylic acid with thionyl chloride in the presence of a base such as pyridine, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution, while the methylthio group participates in S-oxidation or S-reduction .

Key Findings :

-

Chlorine substitution is achieved via reaction with phosphorus oxychloride in the presence of triethylamine, enabling selective replacement of hydroxyl groups .

-

Cyanide substitution occurs under mild conditions, enabling functionalization of the pyrimidine core.

Oxidation and Reduction of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxides or sulfones and reduction to thiols.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation to sulfoxide | Hydrogen peroxide (H₂O₂) | Acidic or neutral conditions | 2-(Methylsulfinyl)pyrimidine-5-carboxylic acid |

| Reduction to thiol | Lithium aluminum hydride (LiAlH₄) | Ethereal solvent, reflux | 2-Mercaptopyrimidine-5-carboxylic acid |

Key Findings :

-

Oxidation with H₂O₂ selectively converts the methylthio group to a sulfoxide, enhancing bioactivity in medicinal chemistry.

-

Reduction with LiAlH₄ generates thiol derivatives, which can participate in further substitution or cross-coupling reactions.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, such as pyrimido[4,5-d]pyrimidines.

Key Findings :

-

Cyclization with formamide or phenyl isocyanate under controlled heating generates biologically active fused heterocycles, such as pyrimido[4,5-d]pyrimidines, which are explored as enzyme inhibitors .

Hydrolysis and Derivatization

Hydrolysis of ester precursors yields the carboxylic acid, while subsequent reactions enable functionalization.

Key Findings :

-

Hydrolysis of ethyl esters with NaOH under reflux efficiently converts esters to carboxylic acids, a critical step in synthesizing the target compound .

-

Reaction with ammonia facilitates amide formation, enabling further derivatization for pharmaceutical applications .

Key Research Findings

-

Synthetic Versatility : The compound serves as a key intermediate in synthesizing bioactive molecules, including GSK3β inhibitors and herbicides, through selective substitution and cyclization .

-

Enzyme Inhibition : Derivatives generated via oxidation or cyclization exhibit potent enzymatic inhibition, such as EGFR tyrosine kinase inhibition, highlighting their therapeutic potential .

-

Optimized Conditions : Reactions with phosphorus oxychloride and triethylamine in toluene yield high-purity products (e.g., 100% purity for 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine) .

This compound’s reactivity profile underscores its utility in medicinal chemistry and agricultural research.

Aplicaciones Científicas De Investigación

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is utilized in various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the nature of the target[5][5].

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

- 2-Methylpyrimidine-4-carboxylic acid

- Pyrimidine-4,6-dicarboxylic acid

- 5-Bromo-4-pyrimidinecarboxylic acid

Uniqueness

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the presence of both a chlorine atom and a methylthio group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds .

Actividad Biológica

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H6ClN2O2S

- CAS Number : 64224-65-3

This compound features a pyrimidine ring substituted with a chlorine atom and a methylthio group, which are critical for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.

| Compound | COX-2 Inhibition IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

In vitro studies demonstrated that this compound significantly reduced COX-2 activity, suggesting its potential as an anti-inflammatory agent comparable to established drugs like celecoxib .

2. Anticancer Activity

The compound has also shown promise in cancer research. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, it can potentially halt the proliferation of cancer cells.

A study reported that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including lung and colorectal cancers:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT116 | 193.93 |

| A549 | 238.14 |

| HT-29 | 208.58 |

The selectivity towards cancer cells over normal cells indicates its therapeutic potential while minimizing side effects .

3. Allergic Reactions

Despite its beneficial properties, there have been reports of allergic contact dermatitis associated with this compound. A case study documented a laboratory chemist developing dermatitis after exposure to this compound ethyl ester, highlighting the importance of safety measures when handling this chemical .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is influenced by their structural features. Substituents on the pyrimidine ring can enhance or diminish their efficacy:

- Electron-donating groups (e.g., methylthio) at position 2 enhance anti-inflammatory activity.

- Halogen substituents (e.g., chlorine) increase potency against COX enzymes.

This understanding aids in designing more effective derivatives with improved pharmacological profiles .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of compounds related to this compound:

- Synthesis Protocols : Efficient synthetic routes have been developed to produce this compound with high yields, emphasizing the importance of reaction conditions such as temperature and reagent choice .

- Pharmacological Evaluations : In vivo studies using animal models demonstrated significant reductions in inflammatory markers when treated with this compound, supporting its use as an anti-inflammatory agent .

- Clinical Implications : The dual role as an anti-inflammatory and anticancer agent positions this compound as a candidate for further clinical trials aimed at treating inflammatory diseases and cancers.

Propiedades

IUPAC Name |

4-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNMNRVNVCHWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551301 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74840-34-9 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.